methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
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Overview
Description
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is an organic compound with a unique stereochemistry It is a methyl ester derivative of cyclohexane carboxylic acid, featuring a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts, such as lipases, can also be explored to achieve enantioselective synthesis, ensuring the desired stereochemistry is maintained.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of (1S,2R)-2-oxocyclohexane-1-carboxylate or (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid.
Reduction: Formation of (1S,2R)-2-hydroxycyclohexane-1-methanol.
Substitution: Formation of (1S,2R)-2-chlorocyclohexane-1-carboxylate or (1S,2R)-2-aminocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: Used as an intermediate in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing transformation. The hydroxyl and ester groups play crucial roles in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Methyl (1S,2R)-2-oxocyclohexane-1-carboxylate: An oxidized derivative.
Methyl (1S,2R)-2-chlorocyclohexane-1-carboxylate: A halogenated derivative.
Uniqueness
Methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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